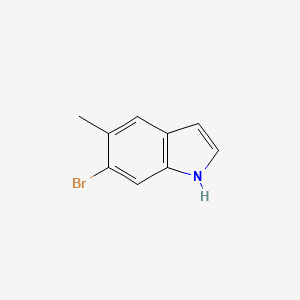

6-bromo-5-methyl-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-5-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c1-6-4-7-2-3-11-9(7)5-8(6)10/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZPFAUCRIATHQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Br)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50444359 | |

| Record name | 6-bromo-5-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

248602-16-6 | |

| Record name | 6-Bromo-5-methyl-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=248602-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-bromo-5-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 6-bromo-5-methyl-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 6-bromo-5-methyl-1H-indole. This molecule is of interest to researchers in medicinal chemistry and drug development due to the prevalence of the indole scaffold in biologically active compounds. This document outlines a probable synthetic route based on the well-established Fischer indole synthesis, details the necessary experimental procedures, and presents the expected analytical data for the characterization of the final product.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₉H₈BrN |

| Molar Mass | 210.07 g/mol |

| Density | 1.563 g/cm³ (Predicted) |

| Boiling Point | 328.5 ± 22.0 °C (Predicted) |

Synthesis Methodology: The Fischer Indole Synthesis

A highly plausible and widely utilized method for the synthesis of substituted indoles is the Fischer indole synthesis.[1][2] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the corresponding phenylhydrazine and an aldehyde or ketone. For the synthesis of this compound, the logical starting material is 4-bromo-3-methylaniline.

The proposed synthetic pathway is illustrated in the diagram below.

Caption: Proposed Fischer indole synthesis of this compound.

Experimental Protocol

The following is a detailed, two-step experimental protocol for the synthesis of this compound.

Step 1: Synthesis of 4-bromo-3-methylphenylhydrazine hydrochloride

-

Diazotization: Dissolve 4-bromo-3-methylaniline (1 equivalent) in a suitable aqueous acid solution (e.g., 3M HCl) and cool the mixture to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.

-

Reduction: In a separate flask, prepare a solution of tin(II) chloride dihydrate (3 equivalents) in concentrated hydrochloric acid. Cool this solution in an ice bath and slowly add the previously prepared diazonium salt solution, ensuring the temperature does not exceed 10 °C.

-

Isolation: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. The resulting precipitate of 4-bromo-3-methylphenylhydrazine hydrochloride is collected by filtration, washed with a small amount of cold water, and dried under vacuum.

Step 2: Synthesis of this compound

-

Hydrazone Formation and Cyclization: Suspend the 4-bromo-3-methylphenylhydrazine hydrochloride (1 equivalent) in a suitable solvent such as ethanol or acetic acid. Add acetone (1.2 equivalents) to the suspension.

-

Acid Catalysis: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, to the mixture.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water. Neutralize the solution with a suitable base, such as sodium hydroxide or sodium bicarbonate, until a precipitate forms.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.[3][4]

The general workflow for the synthesis and purification is depicted below.

Caption: General experimental workflow for the synthesis and characterization.

Characterization

The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques. Based on data from structurally related compounds, the following spectral characteristics are expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic and methyl protons.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| NH (indole) | 8.0 - 8.2 | br s |

| Ar-H (C4-H) | ~7.5 | s |

| Ar-H (C7-H) | ~7.3 | s |

| Ar-H (C2-H) | ~7.2 | t |

| Ar-H (C3-H) | ~6.4 | t |

| CH₃ (C5-CH₃) | ~2.4 | s |

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information about the carbon framework of the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C7a | ~136 |

| C3a | ~129 |

| C5 | ~128 |

| C2 | ~124 |

| C4 | ~122 |

| C6 | ~115 |

| C7 | ~113 |

| C3 | ~102 |

| CH₃ | ~21 |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.[5][6][7]

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (indole) | 3400 - 3300 | Medium, Sharp |

| C-H Stretch (aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (aliphatic) | 2950 - 2850 | Medium |

| C=C Stretch (aromatic) | 1600 - 1450 | Medium to Strong |

| C-N Stretch | 1350 - 1250 | Medium |

| C-Br Stretch | 700 - 500 | Strong |

Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, a characteristic M/M+2 isotopic pattern with a ratio of approximately 1:1 will be observed for the molecular ion and any bromine-containing fragments.[8][9][10][11]

| m/z | Interpretation |

| 210/212 | [M]⁺˙ (Molecular ion) |

| 195/197 | [M - CH₃]⁺ |

| 131 | [M - Br]⁺ |

| 103 | [M - Br - HCN]⁺ |

Safety Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.

-

4-Bromo-3-methylaniline: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[12][13]

-

Hydrazine Sulfate: Toxic by inhalation, in contact with skin, and if swallowed. May cause cancer and sensitization by skin contact. It is very toxic to aquatic organisms.[14][15][16][17]

-

Acetone: Highly flammable liquid and vapor. Causes serious eye irritation and may cause drowsiness or dizziness.[18][19][20][21][22]

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All waste materials should be disposed of in accordance with institutional and local regulations.

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. longdom.org [longdom.org]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. researchgate.net [researchgate.net]

- 7. jinjingchemical.com [jinjingchemical.com]

- 8. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 9. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. m.youtube.com [m.youtube.com]

- 12. 4-Bromo-3-methylaniline | C7H8BrN | CID 23359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. echemi.com [echemi.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. fishersci.fi [fishersci.fi]

- 17. chemos.de [chemos.de]

- 18. systemepreventis.ca [systemepreventis.ca]

- 19. media.laballey.com [media.laballey.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. corecheminc.com [corecheminc.com]

- 22. sds.chemtel.net [sds.chemtel.net]

Spectroscopic Analysis of 6-bromo-5-methyl-1H-indole: A Technical Guide

Introduction

Data Presentation

The following tables are structured to present the anticipated spectroscopic data for 6-bromo-5-methyl-1H-indole. These tables serve as a template for data recording upon experimental acquisition.

Table 1: ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available |

Table 2: ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available |

Table 3: IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| Data not available |

Table 4: Mass Spectrometry Data

| m/z | Assignment |

| Data not available |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for indole derivatives, adaptable for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 300-500 MHz. Standard acquisition parameters include a 30-45° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument, operating at a corresponding frequency (e.g., 75-125 MHz). A proton-decoupled pulse sequence is typically used. Due to the lower natural abundance of ¹³C, a larger number of scans is required.

Infrared (IR) Spectroscopy

-

Attenuated Total Reflectance (ATR)-IR: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal.

-

KBr Pellet Method: Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer. For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method. Direct infusion or the use of a solids probe can also be employed.

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method that provides a detailed fragmentation pattern, which is useful for structural elucidation. Electrospray Ionization (ESI) is a softer ionization technique that is useful for determining the molecular ion.

-

Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the molecular ion and the fragment ions.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

An In-depth Technical Guide to the Physical and Chemical Properties of 6-bromo-5-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-bromo-5-methyl-1H-indole is a substituted indole derivative that holds significant interest within the fields of medicinal chemistry and drug discovery. The indole scaffold is a core structural motif in numerous biologically active compounds, and the strategic placement of bromo and methyl groups on this ring system can significantly influence its physicochemical properties and pharmacological activity. This technical guide provides a comprehensive overview of the available data on the physical and chemical properties of this compound, alongside experimental details for its synthesis and characterization.

Physicochemical Properties

While specific experimental data for this compound is limited in publicly available literature, predictions and data from closely related analogs provide valuable insights into its characteristics.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound (Predicted/Inferred) | 6-bromoindole (Experimental) | 5-bromo-3-methyl-1H-indole (Experimental) |

| Molecular Formula | C₉H₈BrN | C₈H₆BrN | C₉H₈BrN |

| Molecular Weight | 210.07 g/mol [1] | 196.04 g/mol [2] | 210.07 g/mol |

| Melting Point | Not available | 92-96 °C[2] | 73-75 °C[3] |

| Boiling Point | 328.5 ± 22.0 °C (Predicted)[1] | Not available | Not available |

| Density | 1.563 g/cm³ (Predicted)[1] | Not available | Not available |

| Solubility | Inferred to be soluble in polar organic solvents like DMSO, ethanol, and dichloromethane. Expected to have poor solubility in water. | Soluble in organic solvents. | Soluble in organic solvents. |

| pKa | Not available | Not available | Not available |

Synthesis and Reactivity

The synthesis of this compound can be approached through various established methods for indole synthesis, often involving the modification of a pre-existing indole core or the construction of the bicyclic system from acyclic precursors. A plausible synthetic route could involve the bromination of 5-methylindole at the 6-position.

General Reactivity

The chemical reactivity of this compound is dictated by the indole nucleus and the influence of the bromo and methyl substituents. The indole ring is susceptible to electrophilic substitution, and the bromine atom can participate in cross-coupling reactions, offering a versatile handle for further functionalization. The N-H proton of the indole can be deprotonated with a suitable base to generate an indolyl anion, which can then be alkylated or acylated.

Experimental Protocols

Protocol: N-Alkylation of a Bromoindole Derivative

This protocol describes the synthesis of methyl 2-(6-bromo-1H-indol-1-yl)acetate from 6-bromoindole, which can be conceptually applied for derivatization of this compound.[4]

Materials:

-

6-bromoindole

-

Sodium hydride (NaH, 60% dispersion in oil)

-

Dry Dimethylformamide (DMF)

-

Methyl bromoacetate

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred suspension of NaH (1.5 equivalents) in dry DMF, add a solution of 6-bromoindole (1.0 equivalent) in dry DMF.

-

Stir the mixture for 4 hours at room temperature.

-

Add methyl bromoacetate (2.0 equivalents) to the reaction mixture.

-

Stir the resulting mixture overnight at room temperature.

-

Quench the reaction by the addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with water and brine, dry over MgSO₄, and concentrate in vacuo to yield the crude product.

-

Purify the crude product by silica gel column chromatography.

Spectroscopic Data

Detailed experimental spectra for this compound are not available. However, the expected spectral characteristics can be inferred from the analysis of closely related compounds such as 6-bromoindole and other substituted indoles.

¹H and ¹³C NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the indole ring, a singlet for the methyl group, and a broad singlet for the N-H proton. The chemical shifts will be influenced by the electron-withdrawing effect of the bromine atom and the electron-donating effect of the methyl group. Similarly, the ¹³C NMR spectrum will display nine distinct carbon signals.

Table 2: Reference ¹³C NMR Chemical Shifts for 6-bromoindole in CDCl₃ [5][6]

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-2 | ~124.8 |

| C-3 | ~102.9 |

| C-3a | ~126.8 |

| C-4 | ~123.2 |

| C-5 | ~122.0 |

| C-6 | ~115.5 |

| C-7 | ~114.0 |

| C-7a | ~136.6 |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands. These would include a sharp peak around 3400 cm⁻¹ corresponding to the N-H stretching vibration, C-H stretching vibrations of the aromatic ring and the methyl group in the 3100-2800 cm⁻¹ region, and C=C stretching vibrations of the aromatic system in the 1600-1450 cm⁻¹ range. The C-Br stretching vibration would appear in the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry

The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) and an M+2 peak of similar intensity, which is characteristic of the presence of a bromine atom. Fragmentation patterns would likely involve the loss of the methyl group and cleavage of the indole ring. The exact mass of the molecular ion would be a key identifier.

Biological Activity and Potential Applications

Bromoindoles are a class of compounds with diverse biological activities, and this compound is a valuable scaffold for the development of new therapeutic agents. Derivatives of 6-bromoindole have been investigated for their potential as:

-

Antimicrobial Agents: Bromoindole derivatives have shown promise as antibacterial and antifungal agents. They can act as inhibitors of bacterial enzymes like cystathionine γ-lyase (bCSE), which can enhance the efficacy of existing antibiotics.[4]

-

Anticancer Agents: The indole nucleus is a common feature in many anticancer drugs. Halogenated indoles, including bromoindoles, have been explored for their cytotoxic effects against various cancer cell lines.[5]

-

Enzyme Inhibitors: The substituted indole core can be tailored to interact with the active sites of various enzymes, making it a valuable starting point for the design of specific inhibitors for therapeutic intervention.[4]

The presence of the bromine atom at the 6-position and the methyl group at the 5-position can modulate the electronic properties and lipophilicity of the molecule, which in turn can influence its binding affinity to biological targets and its pharmacokinetic profile.

Logical Relationships in Drug Discovery

The process of developing a drug candidate from a lead compound like this compound involves a series of logical steps.

Caption: A simplified workflow illustrating the logical progression from a lead compound to clinical trials.

Conclusion

This compound represents a promising scaffold for the design and synthesis of novel bioactive molecules. While comprehensive experimental data for this specific compound is not extensively documented, its structural similarity to other well-characterized bromoindoles provides a strong foundation for predicting its properties and reactivity. Further research to fully characterize its physical, chemical, and biological profile is warranted and will undoubtedly contribute to the advancement of medicinal chemistry and drug discovery. The synthetic accessibility and the potential for diverse functionalization make this compound a valuable tool for the development of new therapeutic agents.

References

- 1. chembk.com [chembk.com]

- 2. 6-溴吲哚 96% | Sigma-Aldrich [sigmaaldrich.com]

- 3. rsc.org [rsc.org]

- 4. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. 6-Bromo-1H-indole(52415-29-9) 13C NMR spectrum [chemicalbook.com]

In-Depth Technical Guide: 6-bromo-5-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

Chemical Name: 6-bromo-5-methyl-1H-indole

CAS Number: 248602-16-6

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding the compound's behavior in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₉H₈BrN | ChemBK[1] |

| Molar Mass | 210.07 g/mol | ChemBK[1] |

| Predicted Boiling Point | 328.5 ± 22.0 °C | ChemBK[1] |

| Predicted Density | 1.563 g/cm³ | ChemBK[1] |

Commercial Suppliers

This compound is available from various chemical suppliers. Researchers can source this compound from the following vendors, among others:

-

Parchem

-

BLD Pharm

-

A list of global suppliers can also be found on ChemicalBook.

Synthesis and Experimental Protocols

A plausible synthetic approach for this compound would involve the reaction of (4-bromo-3-methylphenyl)hydrazine with a suitable acetaldehyde equivalent under acidic conditions.

General Experimental Protocol for Fischer Indole Synthesis (Illustrative)

This protocol is a general representation and would require optimization for the specific synthesis of this compound.

Materials:

-

(4-bromo-3-methylphenyl)hydrazine hydrochloride

-

Acetaldehyde diethyl acetal

-

Polyphosphoric acid (or another suitable acid catalyst like sulfuric acid or zinc chloride)

-

Ethanol

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

A mixture of (4-bromo-3-methylphenyl)hydrazine hydrochloride (1 equivalent) and acetaldehyde diethyl acetal (1.2 equivalents) in ethanol is stirred at room temperature for 1-2 hours to form the hydrazone.

-

The solvent is removed under reduced pressure.

-

The resulting crude hydrazone is added portion-wise to pre-heated polyphosphoric acid at 100-120°C with vigorous stirring.

-

The reaction mixture is maintained at this temperature for 30-60 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and then carefully poured onto crushed ice.

-

The aqueous mixture is neutralized with a saturated sodium bicarbonate solution and extracted with dichloromethane (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Reactivity and Potential Applications in Drug Discovery

The bromine atom at the 6-position of the indole ring is a key functional group that allows for a variety of synthetic transformations, making this compound a valuable building block in medicinal chemistry.

Suzuki-Miyaura Cross-Coupling Reaction

The bromine atom can be readily substituted with various aryl, heteroaryl, or alkyl groups via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for generating molecular diversity and synthesizing complex molecules with potential biological activity.

Experimental Workflow: Suzuki-Miyaura Coupling

Below is a diagram illustrating the general workflow for a Suzuki-Miyaura cross-coupling reaction involving a bromo-indole derivative.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Potential Biological Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of bromo-indole derivatives has been shown to interact with various biological targets and signaling pathways implicated in cancer and other diseases. The indole scaffold is a common feature in molecules that modulate the activity of kinases, which are key regulators of cellular signaling.

Potential Target: PI3K/Akt/mTOR Signaling Pathway

Indole compounds have been identified as modulators of the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Bromo-indole derivatives could potentially act as inhibitors of key kinases within this pathway, such as PI3K, Akt, or mTOR.

Signaling Pathway Diagram: PI3K/Akt/mTOR Inhibition

The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR pathway and the potential point of inhibition by a hypothetical indole-based inhibitor.

Caption: Simplified PI3K/Akt/mTOR signaling pathway with potential inhibition by an indole derivative.

References

Potential Biological Activities of 6-Bromo-5-methyl-1H-indole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide array of biological activities. The strategic modification of the indole ring, particularly through halogenation, has been a fruitful avenue for the development of novel therapeutic agents. The introduction of a bromine atom can significantly alter the physicochemical properties of the molecule, often enhancing its lipophilicity, metabolic stability, and target-binding affinity. This technical guide explores the potential biological activities of a specific subclass: 6-bromo-5-methyl-1H-indole derivatives. While direct research on this exact substitution pattern is emerging, this document extrapolates potential activities based on robust data from closely related 6-bromoindole and 5-methylindole analogs, providing a valuable resource for guiding future research and drug discovery efforts in this area.

Anticipated Biological Activities

Based on the biological profiles of structurally similar indole derivatives, this compound derivatives are anticipated to exhibit a range of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities. The synergistic effect of the 6-bromo and 5-methyl substituents may lead to enhanced potency and selectivity.

Anticancer Activity

Substituted indoles are well-established as potent anticancer agents, acting through various mechanisms, including the inhibition of tubulin polymerization, kinase signaling pathways, and induction of apoptosis. The presence of a bromine atom at the 6-position of the indole ring has been shown to contribute to cytotoxic activity.

Quantitative Data on Related 6-Substituted Indole Derivatives:

| Compound ID | R1 | R2 | Cell Line | IC50 (µM) | Reference |

| 1 | H | 3-cyano-4-methylphenyl | MCF-7 | 2.94 ± 0.56 | [1] |

| 1 | H | 3-cyano-4-methylphenyl | MDA-MB-231 | 1.61 ± 0.004 | [1] |

| 1 | H | 3-cyano-4-methylphenyl | A549 | 6.30 ± 0.30 | [1] |

| 1 | H | 3-cyano-4-methylphenyl | HeLa | 6.10 ± 0.31 | [1] |

| 1 | H | 3-cyano-4-methylphenyl | A375 | 0.57 ± 0.01 | [1] |

| 1 | H | 3-cyano-4-methylphenyl | B16-F10 | 1.69 ± 0.41 | [1] |

| 2 | H | Aliphatic linker | MCF-7 | 15.85 ± 3.32 | [2][3] |

| 2 | H | Aliphatic linker | SW480 | 17.85 ± 0.92 | [2][3] |

Note: Compound 1 is a 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivative. Compound 2 is a 6-bromo-quinazoline derivative, a related heterocyclic scaffold.

Potential Mechanisms of Anticancer Action:

-

Tubulin Polymerization Inhibition: Many indole derivatives exert their anticancer effects by binding to the colchicine site of β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

-

Kinase Inhibition: The indole scaffold is a common feature in many kinase inhibitors. This compound derivatives could potentially target key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and NF-κB pathways.[4][5]

Signaling Pathway: PI3K/Akt/mTOR Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

Antimicrobial Activity

Indole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi. The incorporation of a bromine atom can enhance the antimicrobial potency of the indole nucleus.

Quantitative Data on Related Bromoindole Derivatives:

| Compound ID | Derivative Type | Organism | MIC (µg/mL) | Reference |

| 3 | 6-bromoindolglyoxylamido-spermine | Staphylococcus intermedius | 3.125 | [6] |

| 3 | 6-bromoindolglyoxylamido-spermine | Staphylococcus aureus | 6.25 | [6] |

| 3 | 6-bromoindolglyoxylamido-spermine | Candida albicans | 17.2 | [6] |

| 3 | 6-bromoindolglyoxylamido-spermine | Cryptococcus neoformans | 1.1 | [6] |

| 4 | 5-bromo-1H-indole-2-carboxamide | Klebsiella pneumoniae (NDM-1) | 2 | [7] |

Potential Mechanisms of Antimicrobial Action:

-

Membrane Disruption: Some brominated indole derivatives have been shown to cause rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria.[8]

-

Enzyme Inhibition: These compounds may interfere with essential bacterial enzymes involved in cell wall synthesis, DNA replication, or protein synthesis.

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation. Inhibition of this pathway is a common mechanism for the anti-inflammatory effects of many natural and synthetic compounds. Indole derivatives have been shown to inhibit NF-κB activation.

Potential Mechanism of Anti-inflammatory Action:

-

NF-κB Pathway Inhibition: this compound derivatives may inhibit the activation of the NF-κB pathway by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This would block the nuclear translocation of NF-κB and the transcription of pro-inflammatory genes.[2][7]

Signaling Pathway: NF-κB Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

-

96-well microtiter plates

-

Cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound derivatives dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Prepare serial dilutions of the this compound derivatives in culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[9][10][11][12]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound derivatives dissolved in DMSO

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a standardized inoculum of the microorganism to a concentration of approximately 5 x 10^5 CFU/mL.

-

Perform a two-fold serial dilution of the this compound derivatives in the broth medium in the wells of a 96-well plate.

-

Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4]

Conclusion and Future Directions

While direct experimental evidence for the biological activities of this compound derivatives is currently limited, the extensive research on structurally related bromoindoles and substituted indoles provides a strong rationale for their investigation as potential therapeutic agents. The data presented in this guide suggest that this class of compounds is likely to possess significant anticancer, antimicrobial, and anti-inflammatory properties.

Future research should focus on the synthesis of a library of this compound derivatives and their systematic evaluation in a panel of biological assays. Elucidation of their specific mechanisms of action and identification of their molecular targets will be crucial for their further development as drug candidates. The promising activities of related compounds underscore the potential of the this compound scaffold as a valuable template for the design of novel and effective therapeutic agents.

References

- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 11. soc.chim.it [soc.chim.it]

- 12. researchgate.net [researchgate.net]

Discovery and history of substituted indole compounds

An In-depth Technical Guide to the Discovery and History of Substituted Indole Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural basis for a vast array of physiologically active molecules. This technical guide provides a comprehensive overview of the history, discovery, and synthesis of substituted indole compounds. It traces the journey from the initial isolation of indole from indigo dye to the rational design of highly specific therapeutic agents. This document details the evolution of key synthetic methodologies, presents quantitative pharmacological data for seminal compounds, and provides detailed experimental protocols. Furthermore, it visualizes critical signaling pathways and synthetic workflows to offer a deeper understanding for researchers and professionals in the field of drug development.

Introduction: The Enduring Significance of the Indole Core

The indole ring system, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrrole ring, is a privileged scaffold in nature and medicinal chemistry. Its unique electronic properties and its ability to participate in various non-covalent interactions make it an ideal framework for molecular recognition by biological targets. The indole nucleus is present in a multitude of natural products, including the essential amino acid tryptophan, the neurotransmitter serotonin, and the hormone melatonin.[1] The journey of indole chemistry began with the study of the dye indigo, leading to its first isolation in 1866 by Adolf von Baeyer through the reduction of oxindole with zinc dust.[1][2][3] Von Baeyer subsequently proposed the correct formula for indole in 1869.[1][4] This foundational work paved the way for over a century of research, uncovering the critical roles of indole-containing compounds in human physiology and leading to the development of numerous blockbuster drugs.

Foundational Discoveries of Key Indole Compounds

The history of substituted indoles is marked by several landmark discoveries that unveiled their profound biological importance.

-

Tryptophan (1901): Sir Frederick Gowland Hopkins discovered the essential amino acid tryptophan in 1901 by isolating it from the milk protein casein.[5][6][7] His work demonstrated that tryptophan is essential for life in animals and cannot be synthesized by the body, thus needing to be obtained from the diet.[7][8] This discovery was a crucial step in understanding nutrition and protein chemistry.[6][9]

-

Serotonin (1930s): Serotonin (5-hydroxytryptamine, 5-HT), a pivotal neurotransmitter, was first identified in the 1930s by Italian scientist Vittorio Erspamer, who initially named it "Enteramine."[8] Its role in mood, appetite, and numerous other physiological processes has since been extensively documented, making it a primary target for therapeutics aimed at treating depression, anxiety, and migraines.

-

Melatonin (1958): The neurohormone melatonin (N-acetyl-5-methoxytryptamine) was first isolated from bovine pineal glands in 1958 by dermatologist Aaron B. Lerner and his team at Yale University.[10][11][12][13] Initially noted for its ability to lighten frog skin, its primary role in regulating the sleep-wake cycle (circadian rhythm) in humans was later established, making it a key molecule in chronobiology.[10][12]

-

Indomethacin (1961): Representing a major advance in synthetic medicinal chemistry, the non-steroidal anti-inflammatory drug (NSAID) indomethacin was first synthesized by Dr. Tsung-Ying Shen and his team at Merck.[14] Patented in 1961 and approved for medical use in 1963, it emerged as a potent inhibitor of prostaglandin synthesis for treating inflammatory conditions.[14][15]

Historical Timeline of Key Discoveries

References

- 1. clinmedjournals.org [clinmedjournals.org]

- 2. youtube.com [youtube.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]

- 7. acnp.org [acnp.org]

- 8. Melatonin MT1 and MT2 receptors display different molecular pharmacologies only in the G-protein coupled state - PMC [pmc.ncbi.nlm.nih.gov]

- 9. apexbt.com [apexbt.com]

- 10. Melatonin receptor - Wikipedia [en.wikipedia.org]

- 11. Frontiers | Differential Function of Melatonin MT1 and MT2 Receptors in REM and NREM Sleep [frontiersin.org]

- 12. Organic synthesis of indomethacin - The Science Snail [sciencesnail.com]

- 13. researchgate.net [researchgate.net]

- 14. Characterisation of the 5-HT receptor binding profile of eletriptan and kinetics of [3H]eletriptan binding at human 5-HT1B and 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6-bromo-5-methyl-1H-indole: Structural Analogues, Derivatives, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds. Strategic substitution on the indole ring can significantly modulate the pharmacological profile of the resulting derivatives. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of structural analogues of 6-bromo-5-methyl-1H-indole. Due to a paucity of publicly available data on the specific this compound scaffold, this paper focuses on its constituent structural analogues: 6-bromoindoles and 5-methylindoles. By examining the individual contributions of these substitutions, we can infer the potential therapeutic value of the combined system. This guide includes detailed experimental protocols, quantitative biological activity data, and visualizations of relevant signaling pathways and experimental workflows to aid researchers in the design and development of novel indole-based therapeutics.

Introduction

Indole and its derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The versatility of the indole ring allows for substitutions at various positions, leading to a diverse chemical space for therapeutic exploration. The introduction of a bromine atom, particularly at the 6-position, has been shown to enhance the biological activity of several compounds. Similarly, the presence of a methyl group at the 5-position can influence the lipophilicity and binding interactions of the molecule.

This guide focuses on the structural analogues of this compound, providing a detailed examination of the synthesis and biological activities of 6-bromoindoles and 5-methylindoles as a basis for understanding the potential of the combined scaffold.

Synthesis of Structural Analogues

The synthesis of substituted indoles can be achieved through various established methods. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Synthesis of 6-Bromoindole Derivatives

A common strategy for the synthesis of 6-bromoindole derivatives involves the use of 6-bromoindole as a starting material. This precursor can then undergo various reactions to introduce different functional groups at other positions of the indole ring. For instance, a Friedel-Crafts reaction can be employed to introduce an acyl group at the 3-position, which can be further modified.

A patent describes a method for preparing a 6-bromoindole derivative starting with 6-bromoindole, which undergoes a Friedel-Crafts reaction, followed by amidation, reduction, and a protection reaction to yield the final product[1].

Synthesis of 5-Methylindole Derivatives

The synthesis of 5-methylindole derivatives can be accomplished using 5-methylisatin as a starting material. A multi-component reaction involving 5-methylisatin, malononitrile, and other reagents can lead to the formation of complex spiro[indole-3,4'-pyridine] derivatives[2].

Biological Activities

Antimicrobial and Antifungal Activity

Bromo-substituted indoles have demonstrated significant potential as antimicrobial and antifungal agents.

-

6-Bromoindolglyoxylamido Derivatives: A series of these compounds have been synthesized and evaluated for their antimicrobial properties. Some analogues showed enhanced antibacterial activity against Escherichia coli and moderate to excellent antifungal activity[3]. One of the most potent compounds in this series, a spermine derivative, is believed to act by causing rapid membrane permeabilization and depolarization in bacteria[3].

-

Inhibitors of Bacterial Cystathionine γ-Lyase (bCSE): 6-Bromoindole is a key building block for the synthesis of inhibitors of bacterial CSE, an enzyme involved in hydrogen sulfide (H2S) production in bacteria like Staphylococcus aureus and Pseudomonas aeruginosa. Inhibition of bCSE can increase the susceptibility of these bacteria to antibiotics[4].

Anticancer Activity

Indole derivatives, including those with bromo and methyl substitutions, are a promising class of anticancer agents.

-

6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indoles: A series of these compounds were designed as potential tubulin polymerization inhibitors. One derivative, compound 3g , demonstrated significant antiproliferative activity against a panel of six cancer cell lines, with IC50 values in the micromolar to sub-micromolar range[5]. This compound was found to disrupt microtubule dynamics, leading to G2/M cell-cycle arrest and apoptosis in MCF-7 breast cancer cells[5].

-

Pyrazole-Indole Hybrids: Novel pyrazole-indole hybrids have been synthesized and evaluated for their antitumor activity. Certain derivatives showed excellent inhibition against the HepG2 liver cancer cell line, with IC50 values significantly lower than the standard drug doxorubicin[6].

-

6,7-Annulated-4-substituted Indoles: A library of these compounds has been screened for antiproliferative activity in L1210 leukemic cells. Several compounds exhibited potent activity, inhibiting DNA synthesis and inducing apoptosis[7].

Quantitative Data

The following tables summarize the quantitative biological activity data for representative structural analogues of this compound.

Table 1: Antimicrobial Activity of 6-Bromoindole Derivatives

| Compound | Organism | MIC (µg/mL) | Reference |

| 6-Bromoindolglyoxylamido-spermine | Staphylococcus aureus | - | [3] |

| 6-Bromoindolglyoxylamido-spermine | Escherichia coli | - | [3] |

| 6-Bromoindolglyoxylamido-spermine | Candida albicans | - | [3] |

Table 2: Anticancer Activity of Substituted Indole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 3g (a 6-substituted indole) | MCF-7 (Breast) | 2.94 ± 0.56 | [5] |

| Compound 3g (a 6-substituted indole) | MDA-MB-231 (Breast) | 1.61 ± 0.004 | [5] |

| Compound 3g (a 6-substituted indole) | A549 (Lung) | 6.30 ± 0.30 | [5] |

| Compound 3g (a 6-substituted indole) | HeLa (Cervical) | 6.10 ± 0.31 | [5] |

| Compound 3g (a 6-substituted indole) | A375 (Melanoma) | 0.57 ± 0.01 | [5] |

| Compound 3g (a 6-substituted indole) | B16-F10 (Melanoma) | 1.69 ± 0.41 | [5] |

| Pyrazole-Indole Hybrid 7a | HepG2 (Liver) | 6.1 ± 1.9 | [6] |

| Pyrazole-Indole Hybrid 7b | HepG2 (Liver) | 7.9 ± 1.9 | [6] |

Experimental Protocols

General Synthesis of a 6-Bromoindole Derivative

The following is a general protocol for the synthesis of a tertiary butyl 2-(6-bromo-1H-indol-3-yl) ethyl carbamic acid, as adapted from a patent[1].

-

Friedel-Crafts Reaction: To a solution of 6-bromoindole in anhydrous methylene chloride, add aluminum chloride followed by oxalyl chloride. Reflux the mixture for 2 hours. After cooling, add water, separate the organic layer, dry, and concentrate.

-

Amidation: Treat the product from the previous step with an amine to form the corresponding amide.

-

Reduction: Reduce the amide using a suitable reducing agent to obtain the amine.

-

Protection: Protect the amine with a tert-butyloxycarbonyl (Boc) group to yield the final product.

Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Prepare an inoculum of the test microorganism and adjust its concentration to a standard (e.g., 0.5 McFarland).

-

Add the microbial inoculum to each well of the microtiter plate.

-

Incubate the plate at 37°C for 18-24 hours.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anticancer Activity (MTT Assay)

-

Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways and Experimental Workflows

Indole and its derivatives are known to modulate various cellular signaling pathways. In bacteria, indole acts as a signaling molecule in processes like quorum sensing, which regulates virulence and biofilm formation[8][9][10]. In cancer cells, indole derivatives can interfere with critical pathways such as tubulin polymerization, leading to cell cycle arrest and apoptosis.

Diagrams

Conclusion and Future Directions

While specific data on this compound is limited, the analysis of its structural analogues provides a strong foundation for predicting its potential as a bioactive molecule. The presence of the 6-bromo substituent suggests the likelihood of potent antimicrobial and anticancer activities. The 5-methyl group may further enhance these properties through favorable lipophilic and steric interactions with biological targets.

Future research should focus on the development of efficient synthetic routes to this compound and its derivatives. Subsequent comprehensive biological evaluation, including in vitro and in vivo studies, is warranted to fully elucidate the therapeutic potential of this novel scaffold. Structure-activity relationship (SAR) studies will be crucial in optimizing the lead compounds for improved efficacy and safety profiles. The exploration of the mechanisms of action and the identification of specific molecular targets will provide valuable insights for the rational design of next-generation indole-based drugs.

References

- 1. CN104292145A - Preparation method of 6-bromoindole derivative - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antitumor Effects of Synthetic 6,7-Annulated-4-substituted Indole Compounds in L1210 Leukemic Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pure.psu.edu [pure.psu.edu]

- 9. Indole Signaling at the Host-Microbiota-Pathogen Interface. | Sigma-Aldrich [sigmaaldrich.com]

- 10. The Cell–Cell Communication Signal Indole Controls the Physiology and Interspecies Communication of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Chemical Landscape of 6-Bromo-5-methyl-1H-indole: A Technical Guide to Reactivity and Stability

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic functionalization of the indole ring is paramount in modulating the biological activity and physicochemical properties of these molecules. Among the vast array of substituted indoles, 6-bromo-5-methyl-1H-indole presents a unique combination of substituents that influence its chemical behavior. The presence of an electron-donating methyl group at the 5-position and an electron-withdrawing but ortho-para directing bromine atom at the 6-position creates a nuanced reactivity profile. This technical guide provides an in-depth exploration of the reactivity and stability of this compound, offering valuable insights for its application in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Source |

| CAS Number | 248602-16-6 | [1] |

| Molecular Formula | C₉H₈BrN | [1] |

| Molecular Weight | 210.07 g/mol | [1] |

| Boiling Point (Predicted) | 328.5 ± 22.0 °C | [1] |

| pKa (Predicted) | 16.59 ± 0.30 | [1] |

Reactivity Profile

The reactivity of the indole ring is significantly influenced by substituents. In this compound, the interplay between the activating methyl group and the deactivating but ortho-para directing bromo group governs its behavior in chemical transformations.

Electrophilic Substitution

The indole nucleus is inherently electron-rich and readily undergoes electrophilic substitution, with the C3 position being the most nucleophilic and kinetically favored site of attack.[2] The substituents on the benzene ring modulate this reactivity. The 5-methyl group, being an electron-donating group, activates the ring towards electrophilic attack, further enhancing the nucleophilicity of the C3 position. Conversely, the 6-bromo substituent is deactivating due to its inductive electron-withdrawing effect, yet it directs incoming electrophiles to the ortho and para positions (C5 and C7).

A study on the bromination of 5-substituted indoles suggests that the rate of reaction is influenced by the electronic nature of the substituent.[3] Electron-donating groups like methyl accelerate the reaction, while electron-withdrawing groups like bromo decrease the rate.[3] In the case of this compound, the activating effect of the methyl group is expected to dominate, leading to a high propensity for electrophilic substitution at the C3 position.

A general mechanism for the electrophilic substitution at the C3 position of this compound is depicted below.

References

An In-depth Technical Guide to 6-bromo-5-methyl-1H-indole: Synthesis, Properties, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-bromo-5-methyl-1H-indole, a substituted indole of interest in medicinal chemistry and organic synthesis. Due to the limited availability of extensive peer-reviewed data on this specific molecule, this guide also presents information on closely related analogs and established synthetic methodologies for substituted indoles to provide a broader context for researchers.

Compound Identification

The canonical identifiers for this compound are essential for accurate database searching and compound registration.

| Identifier | Value |

| InChIKey | N/A (Not publicly indexed in major databases) |

| SMILES | CC1=C(Br)C=C2C(=C1)NC=C2 |

| CAS Number | 248602-16-6[1][2] |

| Molecular Formula | C9H8BrN |

| Molar Mass | 210.07 g/mol [1] |

Proposed Synthesis Protocol: Fischer Indole Synthesis

The Fischer indole synthesis is a robust and classical method for preparing indoles from a substituted phenylhydrazine and a ketone or aldehyde under acidic conditions.[3][4][5][6] A plausible route to this compound is via the reaction of (4-bromo-3-methylphenyl)hydrazine with a suitable acetaldehyde equivalent.

Caption: Proposed Fischer indole synthesis workflow for this compound.

This protocol is a representative procedure based on established Fischer indole synthesis methodologies.[3][5]

-

Hydrazone Formation:

-

To a stirred solution of (4-bromo-3-methylphenyl)hydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or polyphosphoric acid).

-

Add acetaldehyde dimethyl acetal (1.1 eq) dropwise to the mixture at room temperature.

-

Stir the reaction mixture for 1-2 hours until thin-layer chromatography (TLC) indicates the complete consumption of the starting hydrazine.

-

-

Cyclization:

-

Heat the reaction mixture to reflux (typically 80-120 °C, solvent-dependent) for 2-6 hours. The progress of the cyclization to the indole can be monitored by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and neutralize it carefully with a saturated aqueous solution of sodium bicarbonate.

-

-

Work-up and Purification:

-

Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

-

Biological Activity of Related Indole Derivatives

While specific biological data for this compound is not publicly available, the indole scaffold is a privileged structure in medicinal chemistry.[7] Bromo- and methyl-substituted indoles, in particular, have been investigated for a range of biological activities, including anticancer and antimicrobial effects.[8][9] The data below for related compounds provides a context for the potential therapeutic applications of the title compound.

| Compound | Biological Activity | Target/Cell Line | Measured Value (IC₅₀/MIC) |

| Di(6-Br-1H-indol-3-yl)methyl imidazole derivative (Tulongicin A) | Antimicrobial | Staphylococcus aureus | MIC = 1.2 µg/mL[9] |

| Bromotopsentin (bis-indole alkaloid) | Cytotoxic | P-388 murine leukemia cells | IC₅₀ = 7.8 µg/mL[9] |

| Ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate derivative | Anti-Hepatitis B Virus | HepG2.2.15 cells | IC₅₀ values reported in study[7] |

| 5-chloro-indole derivative | Anticancer (EGFR Inhibition) | EGFR T790M/L858R mutant | IC₅₀ = 0.02 µM[10] |

| Halogenated indoline-2,3-dione | Anticancer (VEGFR-2 Inhibition) | VEGFR-2 Kinase | IC₅₀ = 0.04 µM[10] |

Potential Signaling Pathway Interactions

Substituted indoles are known to interact with various signaling pathways, particularly those involved in cancer progression such as receptor tyrosine kinase (RTK) pathways.[10] Haloindole derivatives have been shown to inhibit key kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are critical for tumor angiogenesis and cell proliferation.

Caption: Inhibition of the VEGFR-2 signaling pathway by haloindole derivatives.[10]

References

- 1. chembk.com [chembk.com]

- 2. This compound [allbiopharm.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. rjpn.org [rjpn.org]

- 8. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to 6-bromo-5-methyl-1H-indole for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 6-bromo-5-methyl-1H-indole, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document details its molecular characteristics, and provides generalized experimental approaches for its synthesis and functionalization, tailored for researchers, scientists, and professionals in drug development.

Core Molecular and Physical Properties

This compound is a substituted indole with the chemical formula C₉H₈BrN. The presence of a bromine atom and a methyl group on the indole scaffold provides opportunities for further chemical modifications, making it a potentially valuable building block in the synthesis of more complex molecules.

| Property | Value | Source |

| Molecular Formula | C₉H₈BrN | ChemBK |

| Molecular Weight | 210.07 g/mol | ChemBK |

| CAS Number | 248602-16-6 | ChemBK |

| Predicted Boiling Point | 328.5±22.0 °C | ChemBK |

| Predicted Density | 1.563 g/cm³ | ChemBK |

Synthetic Approaches

Generalized Experimental Protocol: Fischer Indole Synthesis

The following protocol is a generalized representation of the Fischer indole synthesis, which could be adapted for the synthesis of this compound.

-

Formation of Hydrazone: In a round-bottom flask, dissolve 4-bromo-3-methylphenylhydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid. Add the carbonyl compound (e.g., pyruvic acid or an aldehyde, 1.1 eq) to the solution. The mixture is typically stirred at room temperature until the hydrazone formation is complete, which can be monitored by Thin Layer Chromatography (TLC).

-

Cyclization: To the hydrazone mixture, add a catalyst, which can be a Brønsted acid (e.g., H₂SO₄, HCl) or a Lewis acid (e.g., ZnCl₂, BF₃·OEt₂). The reaction mixture is then heated to reflux. The reaction progress is monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the desired indole.

Chemical Reactivity and Potential Applications

The bromine atom at the 6-position of the indole ring is a key functional group that allows for a variety of cross-coupling reactions. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organohalide and an organoboron compound, is a powerful tool for forming carbon-carbon bonds. This reaction can be used to introduce a wide range of substituents at the 6-position of the indole core, thus enabling the synthesis of a diverse library of compounds for biological screening.

Derivatives of bromoindoles have been investigated for various biological activities, including as antimicrobial agents. The ability to functionalize the 6-position through reactions like the Suzuki-Miyaura coupling makes this compound a valuable starting material for the development of new therapeutic agents.

Generalized Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a general procedure for a Suzuki-Miyaura cross-coupling reaction that could be applied to this compound.

-

Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), a boronic acid or boronate ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 0.01-0.05 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq).

-

Solvent and Degassing: Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water. The reaction mixture should be thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Reaction: Heat the mixture to reflux and stir under an inert atmosphere. Monitor the reaction progress by TLC or GC-MS.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired coupled product.

Conclusion

This compound represents a versatile chemical entity with significant potential in the field of drug discovery and organic synthesis. Its utility as a building block, primarily due to the reactive bromine handle, allows for the creation of diverse molecular architectures. The generalized protocols and workflows presented in this guide are intended to provide a foundational understanding for researchers to explore the synthesis and application of this and related compounds. Further investigation into the biological activities of derivatives of this compound is a promising area for future research.

A Technical Guide to the Purity and Quality Specifications of 6-bromo-5-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and quality specifications for the heterocyclic compound 6-bromo-5-methyl-1H-indole. As a key building block in the synthesis of various biologically active molecules and pharmaceutical ingredients, ensuring its quality and purity is paramount for reproducible research and the development of safe and effective therapeutics. This document outlines typical specifications, detailed analytical methodologies for quality control, and a standard workflow for ensuring the integrity of this compound.

Quality Specifications

The quality of this compound is defined by a set of physical and chemical parameters. The following tables summarize the typical specifications for this compound, compiled from commercially available sources and general quality standards for pharmaceutical intermediates.

Table 1: General Properties and Specifications

| Parameter | Specification |

| Chemical Name | This compound |

| CAS Number | 248602-16-6 |

| Molecular Formula | C₉H₈BrN |

| Molecular Weight | 210.07 g/mol |

| Appearance | Off-white to light brown crystalline powder |

| Solubility | Soluble in methanol, ethanol, and dimethyl sulfoxide |

Table 2: Purity and Impurity Profile

| Test | Specification |

| Purity (by HPLC) | ≥ 95% |

| Individual Impurity | ≤ 0.5% |

| Total Impurities | ≤ 1.0% |

| Loss on Drying | ≤ 0.5% |

| Residue on Ignition | ≤ 0.1% |

Analytical Methods and Experimental Protocols

Accurate and precise analytical methods are essential for the quality control of this compound. The following are detailed protocols for the most common analytical techniques used for identity, purity, and assay determination.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is the primary method for determining the purity of this compound and for quantifying any impurities.

Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. A polar mobile phase is used with a non-polar stationary phase. The analyte is detected by its UV absorbance.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector, pump, autosampler, and column oven.

-

Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

-

Mobile Phase:

-

A: 0.1% Formic acid in Water

-

B: 0.1% Formic acid in Acetonitrile

-

-

Gradient:

Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 220 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Accurately weigh and dissolve the sample in methanol to a concentration of 1 mg/mL.

-

Data Analysis: Calculate the area percentage of the main peak to determine purity. Quantify impurities against a reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is used to identify and quantify volatile organic impurities that may be present from the synthesis process.

Principle: The sample is vaporized and separated by gas chromatography based on boiling point and interaction with the stationary phase. The separated components are then ionized and detected by a mass spectrometer, providing mass-to-charge ratio information for identification.

Experimental Protocol:

-

Instrumentation: A GC system coupled to a mass spectrometer.

-

Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Inlet Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Injection Mode: Split (10:1)

-

Injection Volume: 1 µL

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: 40-500 amu.

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane) to a concentration of 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR are used to confirm the chemical structure of this compound.

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the molecular structure.

Experimental Protocol:

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 16-64.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical spectral width: 0 to 200 ppm.

-

Number of scans: 1024 or more, depending on concentration.

-

-

Data Analysis: Compare the observed chemical shifts and coupling patterns with the expected structure of this compound.

Quality Control Workflow and Analytical Strategy

A robust quality control workflow ensures that each batch of this compound meets the required specifications. The following diagrams illustrate a typical workflow and the interplay of different analytical techniques.

Caption: Quality Control Workflow for this compound.

The diagram above illustrates the multi-stage quality control process, from the inspection of raw materials through in-process controls during synthesis to the final, comprehensive testing of the purified product before its release.

Caption: Analytical Techniques for Quality Control.

This diagram shows the relationship between the quality attributes to be tested and the specific analytical techniques employed to measure them for this compound.

Conclusion

The quality and purity of this compound are critical for its successful application in research and drug development. Adherence to the specifications and the implementation of robust analytical methods, as outlined in this guide, are essential for ensuring the consistency, safety, and efficacy of the final products derived from this important intermediate. Researchers and drug development professionals should use this guide as a reference for establishing their own quality control procedures for this compound.

Solubility Profile of 6-bromo-5-methyl-1H-indole in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 6-bromo-5-methyl-1H-indole. Due to the limited availability of public quantitative solubility data for this specific molecule, this document focuses on providing a robust experimental framework for determining its solubility in a range of common organic solvents. Furthermore, it outlines the general principles governing the solubility of substituted indoles and presents a logical workflow for solubility assessment.

Introduction to this compound

This compound is a substituted indole derivative. The indole scaffold is a core structural motif in numerous biologically active compounds and pharmaceuticals. The presence of bromine and methyl groups on the indole ring can significantly influence the molecule's physicochemical properties, including its solubility, lipophilicity, and metabolic stability. A thorough understanding of the solubility of this compound is critical for its application in drug discovery and development, enabling appropriate solvent selection for synthesis, purification, formulation, and biological screening.

Predicted Solubility Profile

Based on the fundamental principle of "like dissolves like," a qualitative prediction of the solubility of this compound in various organic solvents can be made. The indole nitrogen provides a site for hydrogen bonding, while the bromo and methyl substituents, along with the carbocyclic ring, contribute to its lipophilic character.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Excellent hydrogen bond acceptor and high polarity can effectively solvate the indole moiety. |

| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, a highly polar solvent capable of strong intermolecular interactions. | |